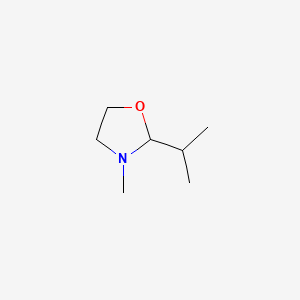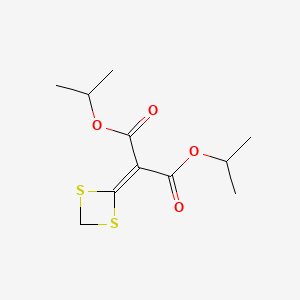
Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester is a chemical compound with the molecular formula C12H18O4S2 and a molecular weight of 290.399 g/mol . This compound is also known by other names such as Di-isopropyl 1,3-dithiolane-2-ylidenemalonate and Isoprothiolane . It is characterized by the presence of a 1,3-dithietan-2-ylidene group attached to a propanedioic acid backbone, with two isopropyl ester groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester typically involves the reaction of malonic acid derivatives with 1,3-dithiolane-2-thione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the risk of side reactions. Purification of the final product is typically achieved through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or THF under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amides, esters
Applications De Recherche Scientifique
Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, especially in the design of novel therapeutic agents targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfur-containing groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-isopropyl 1,3-dithiolane-2-ylidenemalonate
- Isoprothiolane
- Malonic acid, 2-(1,3-dithiolan-2-ylidene)-, diisopropyl ester
Uniqueness
Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester stands out due to its unique 1,3-dithietan-2-ylidene group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in various fields .
Propriétés
Numéro CAS |
50780-61-5 |
|---|---|
Formule moléculaire |
C11H16O4S2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
dipropan-2-yl 2-(1,3-dithietan-2-ylidene)propanedioate |
InChI |
InChI=1S/C11H16O4S2/c1-6(2)14-9(12)8(11-16-5-17-11)10(13)15-7(3)4/h6-7H,5H2,1-4H3 |
Clé InChI |
JDAAIPDCYZCYRE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C(=C1SCS1)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


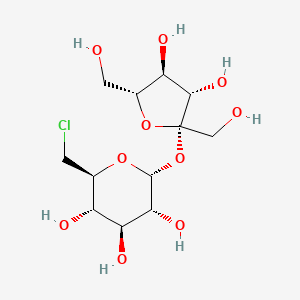
![[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14655553.png)
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
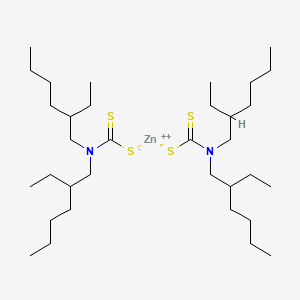


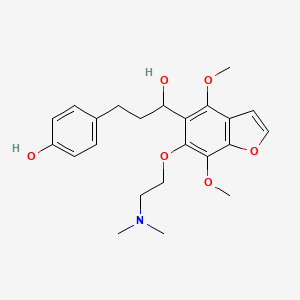

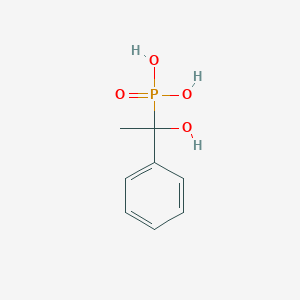

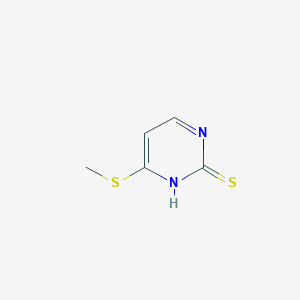
![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)

